molecular formula C8H7N3O2 B1296287 2-Methyl-4-nitro-2H-indazole CAS No. 26120-44-5

2-Methyl-4-nitro-2H-indazole

Cat. No. B1296287
CAS RN: 26120-44-5
M. Wt: 177.16 g/mol
InChI Key: NCSBJAWUBPTMRX-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7N3O2 and an average mass of 177.160 Da .


Synthesis Analysis

The synthesis of 2H-indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

The Davis-Beirut Reaction (DBR) represents a significant advancement in the synthesis of 2H-indazoles, including derivatives similar to 2-Methyl-4-nitro-2H-indazole. This method allows for the robust construction of 2H-indazoles through N-N bond-forming heterocyclization under redox neutral conditions. It offers a pathway to synthesize a wide variety of indazole derivatives, including those with substitutions that could potentially include the 2-methyl-4-nitro group (Zhu, Haddadin, & Kurth, 2019). Additionally, the synthesis of various indazole derivatives through reactions like palladium-catalyzed cross coupling and copper-catalyzed click reactions further demonstrates the chemical versatility and the potential for modifications on the indazole backbone.

Potential Applications

Research on derivatives of indazole has shown promising applications, particularly in the development of energetic materials and as intermediates in pharmaceutical research. For instance, energetic derivatives of indazole compounds have been prepared and evaluated for their properties, suggesting potential uses in high-performance materials (Zhang, Parrish, & Shreeve, 2013). Furthermore, novel synthetic routes to indazole derivatives reveal their importance as key intermediates in developing angiogenesis inhibitors with potent anti-tumor activity and low toxicity, highlighting their significant role in medicinal chemistry (Zhongshi, 2010).

Biological Activities

Indazole derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and antiproliferative properties. Studies on substituted benzo[g]indazoles have shown significant antiproliferative activity against cancer cell lines, and some derivatives exhibit antibacterial activity, underscoring the therapeutic potential of indazole-based compounds (Cuartas et al., 2019). Additionally, the exploration of indazole scaffolds as antimicrobial and antifungal agents suggests their broad-spectrum potential in addressing various microbial infections (Panda et al., 2022).

Safety and Hazards

2-Methyl-4-nitro-2H-indazole is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions in the study of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, involve the development of more efficient synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Mechanism of Action

Target of Action

2-Methyl-4-nitro-2H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , which plays a crucial role in the treatment of respiratory diseases .

Mode of Action

It’s known that indazoles can act as selective inhibitors of their targets . For instance, when interacting with PI3Kδ, they can inhibit, regulate, or modulate its activity , leading to changes in the cell signaling pathways that this kinase is involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For example, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation. Changes in this pathway can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the biochemical pathways it affects. For instance, by inhibiting PI3Kδ, it can potentially alter cell signaling, leading to changes in cell survival, growth, and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, conditions that affect the stability of the compound, such as temperature and pH, can impact its action . Additionally, factors that influence the compound’s pharmacokinetics, such as the presence of other drugs or certain physiological conditions, can also affect its efficacy .

properties

IUPAC Name

2-methyl-4-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSBJAWUBPTMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299625
Record name 2-Methyl-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26120-44-5
Record name 2-Methyl-4-nitroindazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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